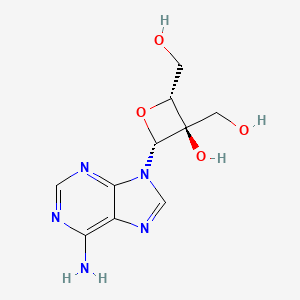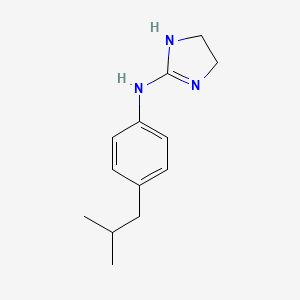
1H-Imidazol-2-amine, 4,5-dihydro-N-(4-(2-methylpropyl)phenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Imidazol-2-amine, 4,5-dihydro-N-(4-(2-methylpropyl)phenyl)- is a compound belonging to the imidazole family, characterized by a five-membered ring containing two nitrogen atoms. This compound is notable for its diverse applications in various scientific fields, including chemistry, biology, and medicine. The presence of the imidazole ring imparts unique chemical properties, making it a valuable molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazol-2-amine, 4,5-dihydro-N-(4-(2-methylpropyl)phenyl)- typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate amines and aldehydes under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality. Solvent recovery and recycling are also important aspects of the industrial synthesis to minimize waste and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions: 1H-Imidazol-2-amine, 4,5-dihydro-N-(4-(2-methylpropyl)phenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form imidazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the imidazole ring, leading to the formation of saturated or partially saturated derivatives.
Substitution: The imidazole ring can undergo electrophilic or nucleophilic substitution reactions, introducing new substituents at specific positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under conditions that may involve catalysts or specific solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-2-carboxylic acids, while substitution reactions can produce a variety of substituted imidazoles with different functional groups.
Aplicaciones Científicas De Investigación
1H-Imidazol-2-amine, 4,5-dihydro-N-(4-(2-methylpropyl)phenyl)- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research explores its use in drug development, particularly for targeting specific enzymes or receptors involved in disease pathways.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which 1H-Imidazol-2-amine, 4,5-dihydro-N-(4-(2-methylpropyl)phenyl)- exerts its effects involves interactions with molecular targets such as enzymes, receptors, and nucleic acids. The imidazole ring can coordinate with metal ions, participate in hydrogen bonding, and engage in π-π interactions, influencing various biochemical pathways. These interactions can modulate the activity of enzymes, alter gene expression, or disrupt cellular processes, leading to the compound’s observed biological effects.
Comparación Con Compuestos Similares
1H-Imidazole: The parent compound with a simpler structure, widely used in various chemical and biological applications.
2-Methylimidazole: A methyl-substituted derivative with distinct chemical properties and applications.
4,5-Dihydroimidazole: A partially saturated imidazole with different reactivity and biological activity.
Uniqueness: 1H-Imidazol-2-amine, 4,5-dihydro-N-(4-(2-methylpropyl)phenyl)- is unique due to the specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. The presence of the 4-(2-methylpropyl)phenyl group enhances its lipophilicity and potential interactions with hydrophobic targets, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
120570-59-4 |
|---|---|
Fórmula molecular |
C13H19N3 |
Peso molecular |
217.31 g/mol |
Nombre IUPAC |
N-[4-(2-methylpropyl)phenyl]-4,5-dihydro-1H-imidazol-2-amine |
InChI |
InChI=1S/C13H19N3/c1-10(2)9-11-3-5-12(6-4-11)16-13-14-7-8-15-13/h3-6,10H,7-9H2,1-2H3,(H2,14,15,16) |
Clave InChI |
VKSYBUBFDSVUQC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1=CC=C(C=C1)NC2=NCCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


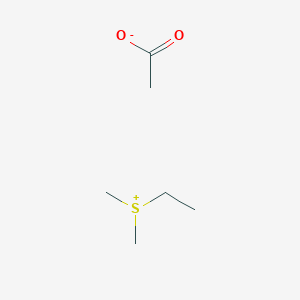
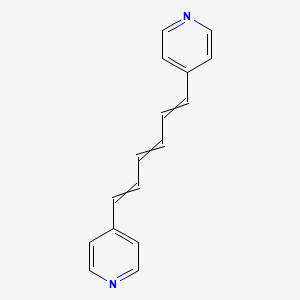
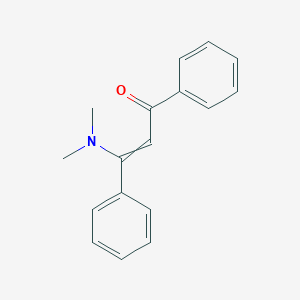

![6-[(2-nitroimidazol-1-yl)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B14293867.png)
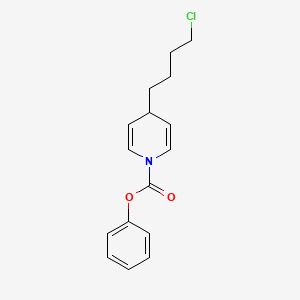
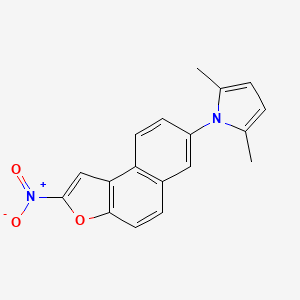
![1,1,5-Trimethylfuro[3,4-c]pyridine-3,4-dione](/img/structure/B14293879.png)

![5-Ethyl-2,3-bis[3-(trifluoromethyl)phenyl]-1,3-oxazolidine](/img/structure/B14293897.png)
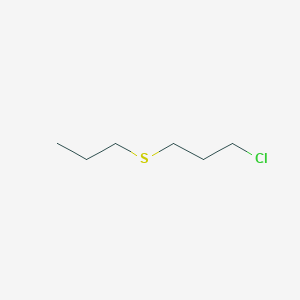
![Chloro[(2-hydroxyphenyl)methoxy]oxophosphanium](/img/structure/B14293915.png)
